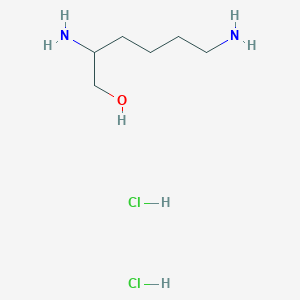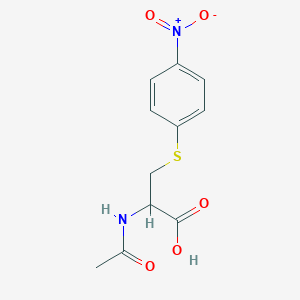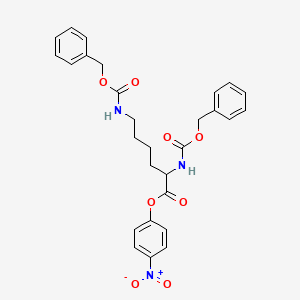![molecular formula C10H11F3N2O5 B13401188 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13401188.png)
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione, also known as trifluridine, is a synthetic nucleoside analog. It is primarily used as an antiviral and anticancer agent. Trifluridine is known for its ability to inhibit the replication of viral DNA and has been used in the treatment of herpes simplex virus infections and as a component of combination therapies for certain cancers .
准备方法
Synthetic Routes and Reaction Conditions
Trifluridine is synthesized through a multi-step process that involves the introduction of a trifluoromethyl group to a pyrimidine base. The synthesis typically starts with the preparation of 5-trifluoromethyluracil, which is then glycosylated with a protected sugar moiety. The final steps involve deprotection and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of trifluridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .
化学反应分析
Types of Reactions
Trifluridine undergoes various chemical reactions, including:
Oxidation: Trifluridine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Trifluridine can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of trifluridine with modified functional groups, which can have different biological activities and properties .
科学研究应用
Trifluridine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on DNA replication and repair mechanisms.
Medicine: Used in the treatment of herpes simplex virus infections and as a component of combination therapies for colorectal cancer.
Industry: Employed in the development of antiviral and anticancer drugs.
作用机制
Trifluridine exerts its effects by incorporating into viral DNA during replication, leading to the formation of defective DNA strands. This incorporation inhibits the activity of DNA polymerase, preventing the synthesis of new viral DNA. In cancer therapy, trifluridine interferes with DNA synthesis in rapidly dividing cancer cells, leading to cell death .
相似化合物的比较
Similar Compounds
Idoxuridine: Another nucleoside analog used as an antiviral agent.
Vidarabine: An antiviral drug with a similar mechanism of action.
Fluorouracil: A chemotherapeutic agent used in cancer treatment.
Uniqueness
Trifluridine is unique due to its trifluoromethyl group, which enhances its antiviral and anticancer properties. This structural feature allows for better incorporation into DNA and increased potency compared to other nucleoside analogs .
属性
分子式 |
C10H11F3N2O5 |
|---|---|
分子量 |
296.20 g/mol |
IUPAC 名称 |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6-,7-/m1/s1 |
InChI 键 |
VSQQQLOSPVPRAZ-FSDSQADBSA-N |
手性 SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


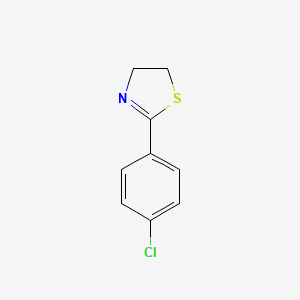
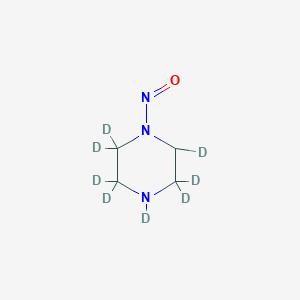
![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)
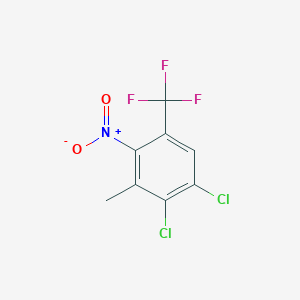

![4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B13401145.png)
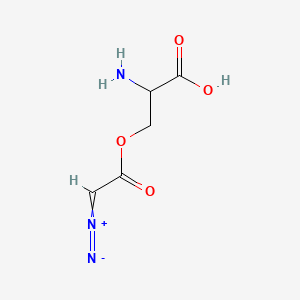
![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)


